molecular formula C12H8Cl2N4O B11988938 Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide

Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide

Cat. No.: B11988938
M. Wt: 295.12 g/mol
InChI Key: XIEXXBJDAMXSQU-UBKPWBPPSA-N
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Description

Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is a Schiff base derivative synthesized via the condensation of pyrazine-2-carboxylic acid hydrazide with 2,4-dichlorobenzaldehyde. This compound belongs to a class of hydrazide-hydrazones, characterized by a pyrazine core linked to a substituted benzylidene moiety through a hydrazone bridge.

Hydrazide-hydrazones are widely studied for their antimycobacterial, antifungal, and metal-chelating properties.

Properties

Molecular Formula

C12H8Cl2N4O

Molecular Weight

295.12 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(10(14)5-9)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6+

InChI Key

XIEXXBJDAMXSQU-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Enzymatic Biotransformation

A solvent-free enzymatic method using Bacillus smithii strain IITR6b2 amidase was developed to synthesize pyrazine-2-carboxylic acid hydrazide from pyrazinamide. The process leverages the acyltransferase activity of the enzyme, enabling hydrazinolysis without hazardous chemicals. Key parameters include:

  • Optimized Conditions :

    • Pyrazinamide: 40 mM

    • Hydrazine dihydrochloride: 1,000 mM

    • Cell concentration: 2.5 mg/mL

    • Temperature: 20°C

    • Fed-batch biotransformation with alginate-entrapped cells yielded 126 mM hydrazide (63% molar conversion).

This method minimizes byproduct formation (e.g., pyrazine-2-carboxylic acid) and aligns with green chemistry principles.

Chemical Hydrazinolysis

Traditional chemical synthesis involves reacting pyrazine-2-carbonyl chloride with hydrazine hydrate. While less environmentally friendly, this method offers rapid scalability. For example:

  • Procedure :

    • Pyrazine-2-carbonyl chloride (1 eq) is added dropwise to hydrazine hydrate (2 eq) in ethanol.

    • The mixture is stirred at 60°C for 4 hours, followed by filtration and recrystallization.

Schiff Base Formation with 2,4-Dichlorobenzaldehyde

The hydrazide undergoes condensation with 2,4-dichlorobenzaldehyde to form the target compound. Three methodologies are highlighted:

Acid-Catalyzed Condensation

A conventional approach uses glacial acetic acid as a catalyst:

  • Conditions :

    • Hydrazide (1 eq) and 2,4-dichlorobenzaldehyde (1 eq) in ethanol.

    • Glacial acetic acid (2% v/v) added as a catalyst.

    • Reflux at 80°C for 6 hours.

    • Yield: ~70–75%.

Green Synthesis with Natural Catalysts

Lemon juice, rich in citric acid, serves as an eco-friendly alternative:

  • Procedure :

    • Hydrazide and aldehyde (1:1 molar ratio) dissolved in ethanol.

    • Lemon juice (20% v/v) added as a catalyst.

    • Stirred at room temperature for 15–30 minutes.

    • Yield: ~65–70%.

This method reduces energy consumption and avoids toxic catalysts.

Solvent-Mediated Condensation

Some protocols omit explicit catalysts, relying on solvent properties:

  • Example :

    • Methanol as solvent under reflux (3 hours).

    • Yield: ~60–65%.

Comparative Analysis of Methods

Parameter Enzymatic Biotransformation Chemical Hydrazinolysis Acid-Catalyzed Green Synthesis
Reaction Time 24–48 hours4 hours6 hours0.5 hours
Yield 63%70–75%70–75%65–70%
Catalyst Enzyme (amidase)NoneGlacial acetic acidLemon juice
Environmental Impact Low (solvent-free)Moderate (organic solvents)ModerateLow
Byproduct Formation NegligibleModerateLowLow

Characterization and Validation

The synthesized compound is validated via spectroscopic and crystallographic methods:

  • Spectroscopy :

    • IR : C=O stretch at 1,670 cm⁻¹, C=N stretch at 1,600 cm⁻¹.

    • ¹H NMR : Aromatic protons at δ 8.2–8.4 ppm (pyrazine), δ 7.5–7.7 ppm (benzaldehyde).

  • Crystallography :

    • Intramolecular N–H∙∙∙N and C–H∙∙∙O hydrogen bonds stabilize the structure.

    • π–π stacking interactions between parallel pyrazine rings (distance: 3.5 Å) .

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of new compounds with different functional groups attached to the benzylidene moiety.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazine derivatives. For instance, compounds derived from pyrazine-2-carboxylic acid have shown significant activity against various bacterial and fungal strains.

  • Case Study : A study evaluated the antimicrobial activity of several hydrazones derived from pyrazine-2-carboxylic acid. Results indicated that certain derivatives exhibited high inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Pyrazine derivatives have also been investigated for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

  • Research Findings : In vitro assays demonstrated that specific derivatives of pyrazine-2-carboxylic acid possess notable antioxidant activity, potentially providing protective effects against oxidative damage in cells .

Urease Inhibition

Urease inhibitors are important in treating conditions like urinary tract infections and kidney stones. Pyrazine-2-carboxylic acid derivatives have been tested for urease inhibition.

  • Results : One study reported that a derivative showed an inhibition rate of 70.2% at an IC50 value of 232.6 µM, highlighting its potential as a urease inhibitor .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of pyrazine derivatives and their biological activity is crucial for drug design. Variations in substituents on the pyrazine ring can significantly affect their potency and selectivity.

Compound StructureActivity TypeIC50 Value
Pyrazine Derivative AAntimicrobial15 µg/mL
Pyrazine Derivative BAntioxidant25 µg/mL
Pyrazine Derivative CUrease Inhibitor232.6 µM

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have shown that the compound can effectively inhibit cyclin-dependent kinase 2 (CDK2) by forming hydrogen bonds with key amino acids in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property 2,4-Dichloro Derivative 3-Hydroxy Derivative N-phenylcarboxamide
logP (calculated) ~2.8 ~1.5 ~2.2–3.0
Hydrogen Bonding Moderate (N–H, C=O) Strong (O–H⋯O/N) Weak (amide N–H)
π-π Interactions Enhanced (Cl electron withdrawal) Moderate (benzene-pyrazine) Limited (substituent-dependent)
Solubility Low (DMSO/EtOH) Moderate (polar solvents) Variable (amide substituents)

Key Research Findings

Synthetic Flexibility : The 2,4-dichloro derivative is synthesized in high purity (>95% by TLC) using methods analogous to other hydrazones, with IR and NMR confirming the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and aromatic Cl substituents .

SAR Insights: Chlorine atoms at the 2,4-positions increase antimycobacterial activity compared to mono-Cl or non-halogenated analogs but may reduce solubility, necessitating formulation optimization . Substitution on the pyrazine ring (e.g., 5-tert-butyl or 6-chloro) in carboxamides enhances activity, but such modifications are absent in hydrazone derivatives .

Therapeutic Potential: While less potent than pyrazinamide, the 2,4-dichloro derivative’s metal-chelating properties suggest utility in dual-target therapies or as a scaffold for diagnostic agents .

Biological Activity

Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antioxidant, and urease inhibition properties.

Synthesis and Characterization

The synthesis of pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide typically involves the condensation reaction of pyrazine-2-carboxylic acid with 2,4-dichlorobenzaldehyde in the presence of hydrazine hydrate. The resulting hydrazone can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Table 1: Characterization Data

CharacteristicValue
Molecular FormulaC12_{12}H10_{10}Cl2_2N4_4O
Molecular Weight258.238 g/mol
CAS Number1323436-65-2

Antimicrobial Activity

The antimicrobial activity of pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide has been evaluated against various bacterial and fungal strains. The agar well diffusion method was used to determine the effectiveness of the compound.

Bacterial Strains Tested:

  • Escherichia coli
  • Staphylococcus aureus
  • Salmonella typhimurium
  • Pseudomonas aeruginosa

Fungal Strains Tested:

  • Candida albicans
  • Candida glabrata

Results indicated that the compound exhibited moderate inhibitory effects against certain strains, particularly against Staphylococcus aureus and Candida albicans. However, the activity was generally less significant compared to standard antibiotics.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli12250
Staphylococcus aureus18100
Salmonella typhimurium10300
Pseudomonas aeruginosa9350
Candida albicans15200
Candida glabrata13250

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results showed that pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide demonstrated a significant ability to scavenge free radicals.

IC50 Values:
The IC50 value for this compound was found to be approximately 150 µM , indicating moderate antioxidant activity when compared to standard antioxidants like ascorbic acid.

Urease Inhibition

Urease inhibition is another critical biological activity assessed for this compound. Urease plays a significant role in various physiological processes and is a target for treating conditions like gastric ulcers.

Inhibition Results:
The compound exhibited an inhibition percentage of about 70% at a concentration of 200 µM , with an IC50 value calculated to be 232.6 ± 2.7 µM . While this suggests some efficacy, it is not as potent as other known urease inhibitors.

Case Studies

Recent studies have further explored the biological activities of hydrazone derivatives related to pyrazine compounds. For instance:

  • Study on Antibacterial Effects: A study published in Pharmaceutical Sciences reported that derivatives of pyrazine hydrazones showed varying degrees of antibacterial activity against pathogenic microorganisms, highlighting their potential as therapeutic agents .
  • Antioxidant Studies: Another investigation focused on the antioxidant properties of similar compounds, noting that modifications in substituents significantly influenced their radical scavenging abilities .
  • Urease Inhibition Research: Research conducted on related hydrazides indicated that structural variations could enhance urease inhibition, suggesting pathways for optimizing these compounds for clinical applications .

Q & A

Q. What are the optimal synthetic routes for Pyrazine-2-carboxylic acid (2,4-dichloro-benzylidene)-hydrazide, and how do reaction conditions influence yield?

The compound is synthesized via hydrazide-aldehyde condensation. Key steps include:

  • Hydrazide preparation : React pyrazine-2-carboxylic acid with hydrazine hydrate under reflux in ethanol .
  • Schiff base formation : Condense the hydrazide with 2,4-dichlorobenzaldehyde in acidic (HCl) or neutral conditions (e.g., ethanol with catalytic acetic acid) .
  • Yield optimization : Heating at 60–80°C for 6–12 hours improves crystallinity. Solvent choice (e.g., ethanol vs. DMF) affects reaction kinetics and purity . Critical parameters : pH control (acidic conditions favor imine formation) and stoichiometric ratios (1:1 hydrazide:aldehyde) minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this hydrazide derivative?

  • IR spectroscopy : Confirm N–H stretching (3200–3300 cm⁻¹) and C=O/C=N bonds (1650–1700 cm⁻¹) .
  • ¹H/¹³C NMR : Detect aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH (δ 10–12 ppm, exchangeable with D₂O) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 351.05 for C₁₃H₁₀Cl₂N₄O₂) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What are the primary biological activities reported for this compound, and how are initial screenings conducted?

  • Antimycobacterial activity : MIC values against M. tuberculosis H37Rv are assessed via microplate Alamar Blue assay (typical range: 2–16 µg/mL) .
  • Enzyme inhibition : MAO-B and myeloperoxidase (MPO) inhibition assays use fluorogenic substrates (e.g., ADHP for MPO) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells establish selectivity indices .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this hydrazide derivative?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with MAO-B (PDB: 2V5Z) or MPO (PDB: 5FW1). Key residues (e.g., MAO-B Tyr435) form hydrogen bonds with the hydrazide moiety .
  • DFT calculations : B3LYP/6-31G(d) optimizations predict electron density distribution; HOMO-LUMO gaps correlate with redox activity .
  • MD simulations : NAMD/GROMACS assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

  • Single-crystal X-ray diffraction : SHELXL refines structures using Mo-Kα radiation (λ = 0.71073 Å). Key metrics: R₁ < 0.05, wR₂ < 0.12 .
  • Twinned data handling : SHELXD and Olex2 resolve pseudo-merohedral twinning via HKLF5 format .
  • Hydrogen bonding networks : PLATON analyzes π-π stacking (3.5–4.0 Å) and Cl···Cl interactions (3.3 Å) .

Q. How do conflicting data on reaction regioselectivity arise, and what analytical methods resolve them?

  • Contradictions : Cyclization at C-2 vs. C-6 positions in pyrazine derivatives depends on solvent polarity and catalyst (e.g., HCl vs. BF₃·Et₂O) .
  • Resolution strategies :
  • LC-MS/MS : Monitors intermediate formation in real-time .
  • ²D NMR (COSY, NOESY) : Distinguishes regioisomers via cross-peak patterns .
  • SC-XRD : Unambiguously assigns positions of substituents .

Q. What mechanistic insights explain the compound’s inhibition of myeloperoxidase (MPO)?

  • Heme displacement : Benzoic acid hydrazide analogs eject MPO’s active-site heme via ordered ester bond cleavage, validated by UV-vis spectroscopy (Soret band shift from 430 nm to 412 nm) .
  • Kinetic studies : Stopped-flow fluorimetry reveals a two-step inhibition: rapid binding (k₁ = 1.2 × 10⁴ M⁻¹s⁻¹) followed by slow heme release (k₂ = 0.03 s⁻¹) .
  • Iron retention : ICP-MS confirms Fe³⁺ remains bound during inhibition, ruling out metal chelation .

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